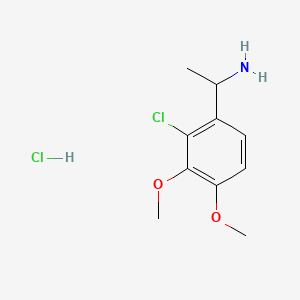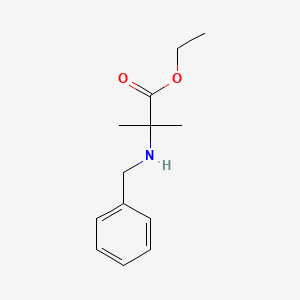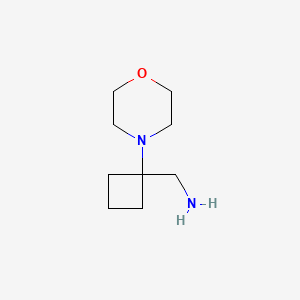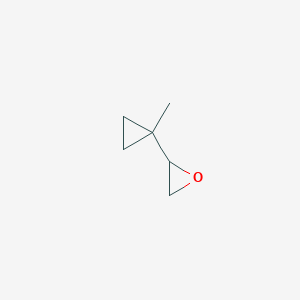
2-(1-Methylcyclopropyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylcyclopropyl)oxirane is an organic compound with the molecular formula C₆H₁₀O. It is a type of oxirane, which is a three-membered cyclic ether. The compound features a cyclopropyl group substituted with a methyl group, attached to the oxirane ring. This structure imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(1-Methylcyclopropyl)oxirane can be synthesized through several methods:
Williamson Intramolecular Cyclization: This method involves the cyclization of halogenated alcohols in a basic medium.
Alkene Epoxidation: Alkenes can be converted to oxiranes using peracids such as meta-chloroperoxybenzoic acid (MCPBA).
Darzens Reaction: This method involves the reaction of halogenated esters with aldehydes or ketones in the presence of a base.
Corey-Chaykovsky Reaction: Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods
Industrial production of this compound typically involves the alkene epoxidation method due to its efficiency and scalability. The reaction is carried out in the presence of a suitable peracid and solvent, under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methylcyclopropyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The strained three-membered ring of oxiranes makes them susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Oxiranes can be oxidized to form diols or other oxygenated products.
Substitution Reactions: The oxirane ring can undergo substitution reactions where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, carboxylic acids.
Oxidizing Agents: Meta-chloroperoxybenzoic acid (MCPBA), hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products Formed
Ring-Opening Products: β-Hydroxypropyl esters, amino alcohols, diols.
Oxidation Products: Diols, carbonyl compounds.
Reduction Products: Alkanes, alcohols.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylcyclopropyl)oxirane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1-Methylcyclopropyl)oxirane primarily involves its ability to undergo ring-opening reactions. The strained oxirane ring is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The compound can also participate in oxidation and reduction reactions, further expanding its range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2-(1-Methylcyclopropyl)oxirane can be compared with other oxiranes and cyclopropyl-containing compounds:
Oxirane (Ethylene Oxide): A simpler oxirane with a two-carbon backbone. It is widely used in the production of ethylene glycol and other chemicals.
Cyclopropyl Oxirane: Similar to this compound but without the methyl substitution. It exhibits similar reactivity but different steric and electronic properties.
2-Methyl-2-(1-Methylcyclopropyl)oxirane: A closely related compound with an additional methyl group on the oxirane ring, affecting its reactivity and applications.
The unique structure of this compound, with its combination of a cyclopropyl group and an oxirane ring, imparts distinct chemical properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
40650-99-5 |
|---|---|
Molekularformel |
C6H10O |
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
2-(1-methylcyclopropyl)oxirane |
InChI |
InChI=1S/C6H10O/c1-6(2-3-6)5-4-7-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
FOYSYMLOWRLLRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide](/img/structure/B13523635.png)
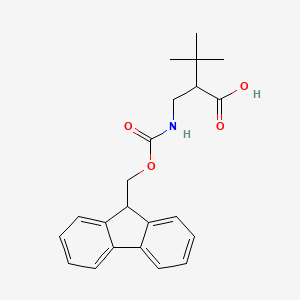
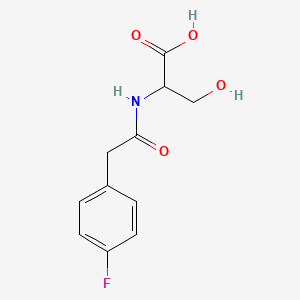

![methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate](/img/structure/B13523683.png)
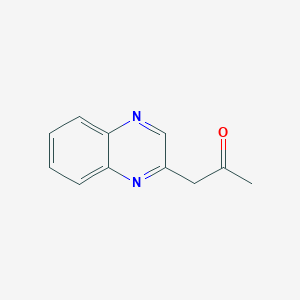

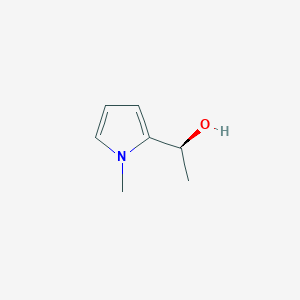
![ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13523700.png)
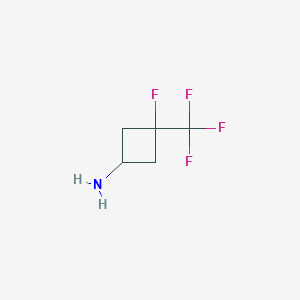
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal](/img/structure/B13523715.png)
